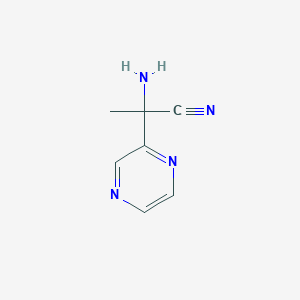

2-Amino-2-(pyrazin-2-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

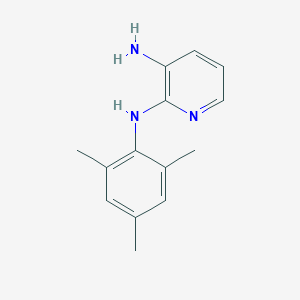

2-Amino-2-(pyrazin-2-yl)propanenitrile is a compound that falls within the broader class of heterocyclic aminonitriles, which are of significant interest in the field of organic chemistry due to their potential applications in pharmacology and their versatile chemical reactivity. The compound's structure features a pyrazinyl group attached to a nitrile-functionalized amino propane, which allows for a variety of chemical transformations and the synthesis of complex heterocyclic systems .

Synthesis Analysis

The synthesis of related heterocyclic aminonitriles often involves the reaction of hydrazine derivatives with various electrophiles. For instance, 1-[6-(p-tolyl)pyridazin-3-yl]pyrazole-o-aminonitriles were synthesized using ketene S,S-acetals, S,N-acetals, or tetracyanoethylene as electrophiles . Another method for synthesizing aminonitrile derivatives includes a four-component reaction in water, which is a catalyst-free process that combines hydrazine hydrate, ethyl acetoacetate, hydroxybenzaldehydes, and malononitrile . Additionally, the hydrohalides of 2-sec-aminoalkanenitriles can be transformed into dihalo-pyrazinones using oxalyl halides, which further underscores the versatility of aminonitriles in synthesis .

Molecular Structure Analysis

The molecular structure of aminonitriles is characterized by the presence of an amino group attached to a carbon bearing a nitrile group. This structural motif is pivotal for the reactivity of these compounds, as the amino group can act as a nucleophile while the nitrile group can undergo various transformations. Computational studies and spectroscopic methods such as UV, IR, NMR, and mass spectrometry are commonly employed to elucidate the structure of aminonitriles and their derivatives .

Chemical Reactions Analysis

Aminonitriles are known for their ability to undergo a wide range of chemical reactions. They can serve as precursors for the preparation of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which are expected to exhibit significant chemical and pharmacological activities . The reactivity of the nitrile group allows for cyclization reactions to form various heterocyclic systems, and the amino group can participate in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical properties of 2-amino-4H-pyrans, a related class of compounds, include high melting points and solubility in polar organic solvents such as aromatic hydrocarbons, alcohols, acetone, acetonitrile, chloroform, DMF, and DMSO, while being nearly insoluble in hexane and water . These properties are indicative of the polar nature of the aminonitrile functional group. The chemical properties of aminonitriles are largely defined by their reactivity towards nucleophilic addition and cyclization reactions, which are central to the synthesis of various heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis : The derivative 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These reactions demonstrate the compound's utility in constructing complex molecular architectures, crucial for developing new materials and pharmaceuticals (K. Dawood, A. Farag, E. Ragab, 2004).

Aminopyrazole Derivatives Creation : Another application involves coupling 3‐Oxo‐3‐(pyrrol‐2‐yl)‐propanenitrile with aromatic diazonium salts to produce 2‐arylhydrazones, which further react to yield 4‐aminopyrazole derivatives. This pathway is pivotal in generating compounds with potential biological activity, illustrating the significance of 2-Amino-2-(pyrazin-2-yl)propanenitrile in medicinal chemistry (H. M. Hassaneen, 2007).

Green Chemistry and Catalysis

- Catalyzed Synthesis of Monospiro-2-amino-4H-pyran Derivatives : The compound's derivatives have been utilized in the synthesis of monospiro-2-amino-4H-pyran derivatives, catalyzed by propane-1-sulfonic acid-modified magnetic hydroxyapatite nanoparticles. This method is notable for its environmental benefits, such as the use of water as a solvent and the recyclability of the catalyst, marking an advancement in green chemistry practices (L. Jalili‐baleh et al., 2013).

Corrosion Inhibition

- N80 Steel Corrosion Inhibition : Pyrazolone derivatives derived from 2-Amino-2-(pyrazin-2-yl)propanenitrile have been investigated for their effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid. These studies reveal the compound's potential in developing new corrosion inhibitors, a critical area in materials science (K. R. Ansari et al., 2016).

properties

IUPAC Name |

2-amino-2-pyrazin-2-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-7(9,5-8)6-4-10-2-3-11-6/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJUJUUTDHDYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)

![N-[3-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)

![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)

![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)